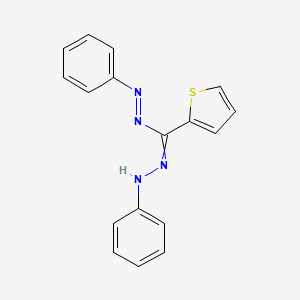

1,5-Diphenyl-3-(2-thienyl)formazan

Beschreibung

Overview of Formazan (B1609692) Derivatives

Formazans are a class of intensely colored compounds that have been a subject of scientific inquiry for over a century. psu.eduresearchgate.net Their unique chemical properties and versatile applications have cemented their importance in various fields, including analytical chemistry and cell biology. psu.edursc.org

The journey of formazans began in 1875 when Friese synthesized the first formazan, a cherry-red compound, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. researchgate.netnih.gov Nineteen years later, in 1894, von Pechmann and Runge successfully oxidized a formazan to produce the first tetrazolium salt. nih.gov This foundational work paved the way for the synthesis of numerous formazan and tetrazolium salt derivatives in the subsequent years. nih.gov The core significance of formazans lies in their redox relationship with tetrazolium salts; the reduction of tetrazolium salts by enzymes like dehydrogenases and reductases yields intensely colored formazan dyes. wikipedia.org This property is the cornerstone of widely used cell viability assays, such as the MTT assay, where the formation of a colored formazan product indicates metabolic activity in living cells. wikipedia.orgresearchgate.netchemicalbook.com

Formazans are defined by the characteristic atomic chain [-N=N-C(R)=N-NH-]. wikipedia.org This backbone, rich in nitrogen, is the source of their deep color and redox activity. wikipedia.org The structure of formazans was first elucidated in 1892 by von Pechmann and, independently, by Bamberger and Wheelwright. wikipedia.org These compounds are structurally related to azo dyes, containing the -N=N- group. wikipedia.org The formazan chain exhibits significant tautomeric and conformational flexibility. Due to the alternating double bonds, formazans can exist in several isomeric forms. wikipedia.org Furthermore, 1,5-disubstituted formazans can exist as two different tautomers, and upon deprotonation, they form a resonance-stabilized anion. wikipedia.org

Formazans are classified as chromogenic products, meaning they are colored compounds. wikipedia.org Their colors can range from dark blue and deep red to orange, depending on the specific structure and the original tetrazolium salt used to produce them. wikipedia.org The intense coloration of formazans is attributed to π-π* transitions within their highly delocalized π-systems. researchgate.netrsc.org

The electronic properties of formazan chromophores can be tuned by introducing different substituents. researchgate.net The presence of electron-donating or electron-withdrawing groups on the phenyl rings attached to the formazan core can significantly influence their absorption spectra. psu.eduresearchgate.net For instance, the introduction of electron-withdrawing groups like nitro (-NO2) or carboxyl (-COOH) can cause a hypsochromic shift (a shift to a shorter wavelength or blue shift) in the maximum absorption wavelength (λmax). researchgate.net This substituent effect allows for the rational design of formazan derivatives with specific optical properties for various applications.

Specific Focus on 1,5-Diphenyl-3-(2-thienyl)formazan

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H14N4S |

| Molecular Weight | 306.39 g/mol |

| CAS Number | 135984-01-9 |

| Appearance | Black powder to crystal |

| Purity | >96.0% (HPLC) |

Data sourced from Tokyo Chemical Industry. tcichemicals.comcalpaclab.com

The incorporation of a thienyl group, a sulfur-containing aromatic heterocycle, introduces specific electronic and structural features. Thiophene (B33073) and its oligomers are known electron-rich moieties. nih.gov In the context of formazan chemistry, the introduction of such heterocyclic groups can lead to compounds with enhanced selectivity and sensitivity as photometric reagents. psu.edu The sulfur atom in the thienyl ring can also influence the coordination chemistry of the formazan, potentially leading to novel metal complexes.

The research interest in this compound, also known as STC Formazan, stems from the unique combination of its structural components. tcichemicals.com The presence of the thienyl substituent is of particular interest as it can modulate the electronic and biological properties of the formazan. Thienyl-substituted compounds have shown interesting activities in various biological contexts, such as carbonic anhydrase inhibition. nih.gov

Furthermore, the broader class of formazan derivatives has been extensively studied for a wide range of applications due to their diverse chemical reactivity and biological activities. psu.eduresearchgate.net These include their use as dyes, ligands for complex formation, and as analytical reagents. psu.edu The specific structural modifications in this compound make it a candidate for investigation in areas such as materials science, where thiophene-based materials are prominent, and in medicinal chemistry, given the pharmacological potential of formazan derivatives. nih.govresearchgate.netnih.gov The ability to form highly colored and stable metal chelates also opens up possibilities for its use in analytical and histochemical applications. wikipedia.orgconicet.gov.ar

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-anilino-N-phenyliminothiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNVZGCGVPELJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696698 | |

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135984-01-9 | |

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Formazans

The synthesis of formazans can be achieved through various methods, with the choice of pathway often dictated by the desired substitution pattern and the availability of starting materials.

Diazotization and Coupling Reactions: A Foundational Approach

One of the most common and well-established methods for synthesizing formazans, particularly triaryl formazans, involves the reaction of a diazonium salt with an aldehyde hydrazone. wikipedia.orgdergipark.org.tr This two-step process begins with diazotization, where a primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. nih.govpharmdguru.com

Alternative Synthetic Routes for Formazan (B1609692) Synthesis

While the diazotization and coupling of hydrazones is a primary method, other synthetic routes have been developed. One such alternative involves the reaction of active methylene (B1212753) compounds with two equivalents of a diazonium salt. wikipedia.org This method is particularly useful for producing symmetrical formazans. psu.edu The reaction proceeds through an initial coupling to form an intermediate azo compound, which then reacts with a second diazonium salt under more alkaline conditions to yield the formazan. wikipedia.org

Another approach is the oxidation of corresponding hydrazidines. wikipedia.org Hydrazidines are typically prepared by reacting hydrazonyl halides with appropriate hydrazine (B178648) derivatives. wikipedia.org Furthermore, formazans can be synthesized from the reaction of orthoformates with hydrazines under acidic conditions. For instance, ethyl formate (B1220265) reacts with two equivalents of phenylhydrazine (B124118) to produce 1,5-diphenylformazan. wikipedia.org

Regio- and Stereoselectivity Considerations in Formazan Formation

The formation of formazans can lead to various isomers due to the presence of C=N and N=N double bonds, allowing for syn/anti and cis/trans isomerism, respectively. psu.edu The stereochemical outcome of the synthesis can be influenced by the reaction conditions and the nature of the substituents. Formazans can exist in several conformations, including syn, s-cis (closed form) and syn, s-trans (open form). wikipedia.org The trans-syn-s-cis conformer is often the most stable due to the formation of an intramolecular hydrogen bond, which results in a six-membered chelate ring. psu.edu This hydrogen bonding is a key feature of formazan chemistry.

Regioselectivity becomes a critical consideration when unsymmetrical formazans are synthesized. In the coupling of a diazonium salt with a hydrazone, the diazonium ion attacks the nitrogen atom of the hydrazone, leading to the formation of an unstable intermediate that rearranges to the formazan. psu.eduwikipedia.org The careful control of pH is important during this process. psu.edu In the synthesis of tetrazolium salts via (3+2) cycloaddition, a single regioisomer is often observed, highlighting the inherent regioselectivity of certain synthetic pathways. nih.gov

Synthesis of 1,5-Diphenyl-3-(2-thienyl)formazan

The synthesis of the title compound, this compound, typically follows the foundational diazotization and coupling reaction pathway.

Detailed Reaction Mechanisms and Conditions

The synthesis commences with the preparation of the necessary precursors. One key intermediate is the phenylhydrazone of 2-thiophenecarboxaldehyde. This is synthesized by reacting 2-thiophenecarboxaldehyde with phenylhydrazine.

The other essential component is the benzenediazonium (B1195382) salt, which is prepared by the diazotization of aniline (B41778) using sodium nitrite and a mineral acid at low temperatures. nih.gov

The core of the synthesis is the coupling of the benzenediazonium salt with the 2-thiophenecarboxaldehyde phenylhydrazone. This reaction is typically carried out in a basic medium like pyridine, maintaining a low temperature (0-5°C). impactfactor.org The diazonium salt solution is added dropwise to the hydrazone solution with constant stirring. nih.gov After the addition is complete, the reaction mixture is allowed to stand for a few hours before the product is isolated by pouring the mixture into ice-cold water. nih.gov The resulting solid formazan is then filtered, washed, and purified, often by recrystallization from a suitable solvent mixture like chloroform (B151607) and petroleum ether. nih.gov

The reaction mechanism involves the electrophilic attack of the diazonium ion on the electron-rich nitrogen atom of the hydrazone. This is followed by the elimination of a proton, facilitated by the basic conditions, to form an unstable linear intermediate (a tetrazene derivative). psu.edu This intermediate then rapidly isomerizes to the more stable, deeply colored formazan, which is stabilized by intramolecular hydrogen bonding. psu.edu

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Reactant 1 | Benzenediazonium chloride |

| Reactant 2 | 2-Thiophenecarboxaldehyde phenylhydrazone |

| Solvent | Pyridine |

| Temperature | 0-5 °C |

| Reaction Time | Several hours |

| Work-up | Precipitation in ice-water |

Optimization of Reaction Parameters for Yield and Purity

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize the yield and purity of the final product.

Temperature: Maintaining a low temperature (0-5°C) during both the diazotization and coupling steps is critical. nih.gov Higher temperatures can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts, thereby reducing the yield and purity.

pH: The pH of the reaction medium during the coupling step is crucial. A basic environment, typically provided by pyridine, is necessary to facilitate the deprotonation of the hydrazone and the subsequent coupling reaction. asianpubs.org However, excessively high pH should be avoided as it can also promote side reactions.

Purity of Reactants: The purity of the starting materials, including the aniline, 2-thiophenecarboxaldehyde, and phenylhydrazine, directly impacts the purity of the final formazan. Using freshly distilled or recrystallized starting materials is recommended.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. Typically, a slight excess of the diazonium salt may be used to ensure complete reaction of the hydrazone.

Stirring and Addition Rate: Vigorous stirring is essential to ensure proper mixing of the reactants, especially during the dropwise addition of the diazonium salt solution. nih.gov A slow addition rate helps to control the reaction temperature and minimize the formation of localized areas of high concentration, which could lead to side reactions.

Purification: The final purity of the formazan is highly dependent on the purification method. Recrystallization from an appropriate solvent or solvent mixture is a common and effective technique to remove impurities. nih.gov The choice of solvent is important to ensure good recovery of the purified product.

Table 2: Investigated Parameters for Optimization of Formazan Synthesis

| Parameter | Focus of Optimization | Potential Impact |

| Solvent | Polarity and basicity | Can influence reaction rate and solubility of intermediates and products. scielo.br |

| Catalyst | Presence or absence | May accelerate the reaction but can also lead to side products. |

| Reaction Time | Duration of stirring/standing | Insufficient time may lead to incomplete reaction, while excessive time can promote decomposition. scielo.br |

| Concentration | Molarity of reactants | Can affect the reaction rate and the ease of product isolation. |

By systematically investigating and optimizing these parameters, it is possible to achieve a high yield and purity of this compound, a valuable compound in various chemical and biological applications.

Purification and Isolation Techniques

The isolation and purification of this compound and its derivatives are critical steps to ensure the removal of starting materials, catalysts, and by-products, yielding a compound of high purity for subsequent applications and analysis. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid formazans. The choice of solvent is crucial and is determined by the principle that the compound should be highly soluble at an elevated temperature but sparingly soluble at room temperature. mt.com For formazan derivatives, a mixture of solvents is often employed. A common solvent system is a mixture of chloroform and petroleum ether. nih.gov The crude formazan is dissolved in a minimal amount of hot chloroform, and then petroleum ether is added until the solution becomes cloudy. Upon cooling, the purified formazan crystallizes out of the solution. ualberta.ca Another effective solvent for recrystallization is ethanol. dergipark.org.tr The general process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. ualberta.ca The purification process often includes washing the filtered solid with cold and hot water, followed by methanol, to remove residual impurities. nih.gov

Chromatography is another powerful technique for the purification of formazans. Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for separating organic compounds based on their polarity. youtube.com A non-polar solvent mixture is typically used as the mobile phase to elute the compounds from the column. youtube.com For more precise purification and for assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are utilized. nih.govmdpi.com These methods are particularly useful for separating complex mixtures and can quantify the amount of formazan present, as demonstrated in assays measuring formazan produced from tetrazolium salts in biological studies. nih.govmdpi.com

Functionalization and Structural Modification of the this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification. The presence of two phenyl rings and a thienyl moiety provides multiple sites for the introduction of various functional groups. These modifications are instrumental in tuning the molecule's electronic, optical, and biological properties.

Introduction of Substituents on Phenyl Rings

The most common strategy for introducing substituents onto the phenyl rings of the formazan scaffold is to start with appropriately substituted precursors. The synthesis of formazans typically involves the coupling of an aryl diazonium salt with an arylhydrazone. dergipark.org.tr By using substituted anilines to generate the diazonium salt or substituted phenylhydrazines to form the hydrazone, a wide variety of functional groups can be incorporated into the N-1 and N-5 phenyl rings. nih.govrsc.org

The nature of the substituent, whether electron-donating or electron-withdrawing, can significantly impact the properties of the resulting formazan. researchgate.net For instance, the electronic absorption spectra of formazans are sensitive to the substituents on the phenyl rings. rsc.org

Below is an interactive table summarizing various substituents that have been introduced onto the phenyl rings of formazan analogues and the synthetic precursors used.

| Substituent | Position on Phenyl Ring | Precursor | Effect on Properties |

| Nitro (-NO2) | ortho, meta, para | Substituted anilines/phenylhydrazines | Electron-withdrawing, can influence electrochemical properties. researchgate.net |

| Methoxy (B1213986) (-OCH3) | ortho, meta, para | Substituted anilines/phenylhydrazines | Electron-donating, affects spectral and electrochemical properties. researchgate.net |

| Chloro (-Cl) | ortho, meta, para | Substituted anilines/phenylhydrazines | Electron-withdrawing, halogen bonding potential. researchgate.net |

| Bromo (-Br) | ortho, meta, para | Substituted anilines/phenylhydrazines | Electron-withdrawing, similar to Chloro. researchgate.net |

| Methyl (-CH3) | ortho, meta, para | Substituted anilines/phenylhydrazines | Electron-donating (weak). researchgate.net |

Modifications of the Thienyl Moiety

The thienyl group at the C-3 position of the formazan is also amenable to modification. The chemistry of thiophene (B33073) is well-established, and several methods can be applied to introduce functional groups onto this ring system. nih.govnumberanalytics.com These modifications can be performed either on the 2-thienyl precursor before its incorporation into the formazan structure or, in some cases, on the pre-formed formazan.

One common approach is to start with a substituted thiophene derivative. For example, a substituted 2-thiophenecarboxaldehyde can be reacted with phenylhydrazine to form the corresponding hydrazone, which is then coupled with a diazonium salt. Methods for synthesizing substituted thiophenes include:

Electrophilic Aromatic Substitution : The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution, allowing for reactions like halogenation and sulfonation. nih.govnumberanalytics.com

Metal-catalyzed Cross-Coupling Reactions : Reactions like Suzuki and Stille couplings can be used to introduce alkyl, aryl, or other groups onto the thiophene ring. nih.gov

Vilsmeier-Haack Formylation : This reaction can introduce a formyl group onto the thiophene ring, which can then be used as a handle for further modifications. core.ac.uk

Metalation : Thiophene can be metalated using organolithium reagents, followed by reaction with an electrophile to introduce a variety of substituents. core.ac.uk

Strategies for Preparing Analogues with Tunable Properties

A key driver for the synthesis of formazan analogues is the ability to tune their properties for specific applications, such as in dyes, sensors, or as biologically active agents. The properties of formazans are largely governed by the extended π-conjugated system that includes the N=N-C=N-NH core and the attached aryl and thienyl rings. psu.edu

The introduction of electron-donating groups (EDGs) , such as methoxy (-OCH3) or methyl (-CH3), onto the phenyl rings generally increases the electron density of the π-system. This can lead to a red shift (a shift to longer wavelengths) in the UV-visible absorption spectrum. rsc.org

Conversely, the introduction of electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), decreases the electron density. This typically results in a blue shift (a shift to shorter wavelengths) of the absorption maximum. The electrochemical properties, such as the oxidation and reduction potentials of the formazan/tetrazolium salt redox couple, are also significantly influenced by these substituents. rsc.orgdergipark.org.tr

By strategically placing different substituents on the phenyl and thienyl rings, a library of formazan analogues can be created with a wide range of absorption wavelengths, redox potentials, and fluorescence properties. rsc.org This allows for the rational design of formazans with properties tailored for specific applications, from colorimetric sensors to materials for optical devices.

Coordination Chemistry of 1,5 Diphenyl 3 2 Thienyl Formazan and Its Formazanate Anion

Ligand Characterization and Coordination Modes

Upon deprotonation, 1,5-Diphenyl-3-(2-thienyl)formazan yields the formazanate anion, a highly adaptable ligand in coordination chemistry. rsc.org The coordination versatility originates from the delocalized π-electron system across its nitrogen-rich NNCNN backbone. rsc.orgnih.gov

Nature of the Formazanate Anion as a Ligand (e.g., Bidentate, Tridentate)

The formazanate anion of this compound exhibits significant coordinative flexibility. rsc.org The presence of four nitrogen atoms in its core structure allows it to adopt various binding modes with metal centers.

Bidentate Coordination: The anion can function as a bidentate ligand, coordinating to a metal center through two of its nitrogen atoms. This interaction can result in the formation of four-, five-, or six-membered chelate rings, depending on whether the terminal or internal nitrogen atoms are involved in the bonding. nih.govrsc.org This flexibility is a hallmark of formazanate ligands. rsc.org

Tridentate Coordination: Asymmetric formazans, particularly those incorporating a heteroaromatic ring like the thienyl group in this compound, possess the potential for tridentate coordination. nih.gov In such cases, the ligand can bind to a metal ion using two nitrogen atoms from the formazan (B1609692) backbone and the sulfur or a nitrogen atom from the substituent ring, although coordination through the N-aryl group is also common in similar structures. nih.govnih.gov This mode of binding often leads to the formation of stable, five-membered chelate rings. nih.gov

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand's substituents, and the reaction conditions. rsc.org

Chelation Potential and Stability with Metal Ions

The formazanate anion derived from this compound is an effective chelating agent for a range of metal ions, forming complexes of notable stability. echemcom.com

Metal Ion Selectivity: Formazanate ligands show a strong affinity for late transition metals, readily forming stable chelates with ions such as copper(II) and zinc(II). nih.gov Conversely, they exhibit poor coordination with oxophilic cations like calcium(II) and magnesium(II), which are prevalent in biological systems. nih.gov

Complex Stability: The formation of stable metal complexes is a key characteristic of formazans, which has led to their use as analytical reagents for metal detection. echemcom.com The stability of these complexes is attributed to the chelate effect and the delocalized electronic structure of the formazanate backbone. Furthermore, the redox-active nature of the formazanate ligand can contribute to the stability of the resulting complexes by accommodating different oxidation states of the metal center. chemistryviews.orgscispace.com When chelating highly Lewis acidic ions like iron(III), the ligand structure must be able to form a robust coordination sphere to ensure thermodynamic stability and kinetic inertness. nih.govmdpi.com

The table below summarizes the chelation behavior of formazanate anions with different classes of metal ions.

| Metal Ion Class | Chelation Potential | Stability of Complex | Representative Ions |

| Late Transition Metals | High | High | Cu(II), Zn(II), Ni(II) |

| Early Transition Metals | Moderate to High | Varies | Fe(II), Fe(III), Co(II) |

| Oxophilic Main Group | Low | Low | Ca(II), Mg(II) |

| Other Main Group | Moderate to High | High | B(III), Sn(IV) |

Role of Azo-Imine and Related Donor Sets

The coordination capabilities of the 1,5-Diphenyl-3-(2-thienyl)formazanate anion are fundamentally governed by the donor atoms within its core structure. The neutral formazan possesses an azo-hydrazone structure, [-N=N-C(R)=N-NH-]. echemcom.com Upon deprotonation, this transforms into a delocalized anionic system, [-N=N-C(R)=N-N-]⁻, which constitutes the primary donor set for metal chelation. nih.gov

The four nitrogen atoms of this NNCNN backbone are the principal coordination sites. rsc.org The combination of azo (-N=N-) and imine (-C=N-) functionalities provides multiple potential binding points for metal ions. nih.gov This nitrogen-rich framework is not only responsible for the ligand's structural versatility, enabling the formation of various chelate ring sizes, but also for its rich optoelectronic properties and redox activity. rsc.orgchemistryviews.org The low-lying frontier orbitals of the formazanate system allow it to act as a reversible electron reservoir, engaging in ligand-based redox reactions. rsc.orgchemistryviews.org In certain coordination environments, particularly with platinum, the formazanate ligand can undergo reductive cleavage of an N–N bond, leading to the formation of different complex species, such as azo-iminates. rsc.org

Synthesis and Characterization of Metal Complexes

The this compound ligand and its anion have been successfully used to synthesize a variety of metal complexes, encompassing both transition metals and main group elements.

Complexation with Transition Metals (e.g., Ni, Co, Cu, Fe, Mn, Pt)

The synthesis of transition metal complexes with formazanate ligands is typically achieved by reacting the neutral formazan with a metal salt, such as a chloride or acetate, in an appropriate solvent like ethanol, often in the presence of a base. echemcom.com An alternative route involves salt metathesis reactions using a pre-formed alkali metal salt of the formazanate. rsc.org

Nickel (Ni): Nickel(II) complexes of formazans have been synthesized and characterized. A formazan ligand featuring a thiophene-2-carboxaldehyde moiety was shown to form a complex with Ni(II) in a 1:1 metal-to-ligand ratio, with a proposed tetrahedral geometry. echemcom.com Other studies on similar formazan ligands show the formation of 1:2 (metal:ligand) complexes. researchgate.net

Cobalt (Co): Cobalt(II) readily forms complexes with formazanate ligands and can undergo in situ air oxidation to yield more stable Cobalt(III) species. rsc.org The resulting complexes have been characterized by crystallographic and spectroscopic methods. rsc.org

Copper (Cu): Copper(II) is readily chelated by formazanate anions. nih.gov The complex of Cu(II) with a formazan derived from thiophene-2-carboxaldehyde has been synthesized, and spectral data suggested a tetrahedral geometry around the metal center. echemcom.com

Iron (Fe): Formazans are effective chelators for iron. Asymmetric formazans can act as tridentate ligands to form stable, low-spin Fe(II) complexes, typically with a 2:1 ligand-to-metal stoichiometry. nih.govnih.gov The synthesis of Fe(III) complexes has also been extensively studied, requiring ligands that can satisfy the coordination requirements of the hard Fe(III) ion to form stable, often octahedral, complexes. mdpi.comsemanticscholar.org

Manganese (Mn): While specific studies on this compound with manganese are less common, related polypyridyl ligands demonstrate the ability to form stable mononuclear complexes with Mn(II). nih.gov

Platinum (Pt): Research has shown the synthesis of square planar platinum complexes with formazanate ligands. These synthetic routes can sometimes lead to reductive cleavage of the formazan N-N bond, resulting in the formation of platinum azo-iminate complexes instead. rsc.org

The table below provides a summary of synthesized transition metal complexes with formazanate ligands.

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry | Reference Findings |

| Ni(II) | 1:1, 1:2 | Tetrahedral, Square Planar | Electrochemical behavior has been studied. echemcom.comresearchgate.net |

| Co(II)/Co(III) | 1:2 | Octahedral | Co(II) can be oxidized to Co(III) during synthesis. rsc.org |

| Cu(II) | 1:1 | Tetrahedral | Forms stable complexes readily. nih.govechemcom.com |

| Fe(II)/Fe(III) | 1:2 (Fe(II)), 1:2 (Fe(III)) | Octahedral | Forms stable low-spin Fe(II) and high-spin Fe(III) complexes. nih.govnih.govsemanticscholar.org |

| Pt(II) | 1:1 | Square Planar | Synthesis can lead to N-N bond cleavage. rsc.org |

Complexation with Main Group Elements (e.g., Boron, Zinc, Organotin)

The formazanate anion of this compound also forms stable complexes with various main group elements.

Boron (B): Boron diphenyl complexes featuring formazanate ligands have been synthesized and shown to be remarkably redox-active. nih.gov These main-group complexes can undergo multiple, reversible, ligand-based reduction steps. acs.org Spectroscopic, crystallographic, and computational studies have confirmed that the formazanate ligand is stable in its monoanionic, dianionic, and even trianionic forms when coordinated to boron. nih.gov

Zinc (Zn): Bis(formazanate) zinc complexes are well-documented and serve as prime examples of the ligand's redox-active nature. chemistryviews.org These complexes can be isolated and fully characterized in three distinct redox states: neutral (L₂Zn), anionic ([L₂Zn]⁻), and dianionic ([L₂Zn]²⁻). scispace.com In these compounds, the formazanate ligands act as a reversible electron reservoir, and the stability of the radical species formed upon reduction is attributed to the extensive delocalization of the unpaired electron across the four nitrogen atoms of the ligand backbone. chemistryviews.org

Organotin (Sn): Organotin(IV) compounds readily form complexes with ligands containing O, N, and S donor atoms. ias.ac.in Syntheses typically involve the reaction of an organotin(IV) chloride (e.g., dialkyltin dichloride or triaryltin chloride) with the formazan ligand in the presence of a base. ias.ac.in The resulting organotin(IV) formazanate complexes can adopt various coordination geometries, including distorted trigonal-bipyramidal and octahedral, depending on the number and steric bulk of the organic substituents on the tin atom. ias.ac.inuzh.ch

The table below summarizes the coordination chemistry with selected main group elements.

| Element | Complex Type | Key Features | Reference Findings |

| Boron | (Formazanate)BPh₂ | Highly redox-active ligand | Ligand stable in mono-, di-, and trianionic forms. nih.gov |

| Zinc | Bis(formazanate)Zn | Reversible ligand-based redox chemistry | Complexes isolated in neutral, anionic, and dianionic states. chemistryviews.orgscispace.com |

| Tin | Organotin(IV) Formazanates | Various coordination geometries | Geometry depends on organic groups on Sn; potential biological activity. ias.ac.inuzh.ch |

Stoichiometry and Stability Constants of Metal-Formazanate Complexes

Research into the coordination chemistry of formazans containing a 2-thienyl group at the C3 position has demonstrated the formation of stable complexes with transition metals. A study on a novel formazan ligand derived from thiophene-2-carboxaldehyde showed the successful synthesis of complexes with Copper (II), Cobalt (II), and Nickel (II). echemcom.comechemcom.com

The stoichiometry of these complexes was determined to be a 1:1 metal-to-ligand ratio (M:L). echemcom.com The formazanate anion acts as a chelating ligand, coordinating to the metal center. In the case of the studied Co(II), Cu(II), and Ni(II) complexes, a tetrahedral geometry was proposed. echemcom.comechemcom.com

While solution-state stability constants for 1,5-Diphenyl-3-(2-thienyl)formazanate complexes are not documented in the reviewed literature, thermal stability has been assessed for related compounds using thermogravimetric analysis (TGA). The thermal decomposition of Co(II), Cu(II), and Ni(II) complexes of a thienyl-formazan ligand proceeded in multiple stages, indicating the loss of different parts of the coordinated ligand framework at increasing temperatures. echemcom.comechemcom.com Thermodynamic parameters calculated from these studies, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), indicated that the decomposition processes were endothermic and non-spontaneous. echemcom.comechemcom.com The data suggests that the dehydrated metal complexes possess considerable thermal stability. echemcom.com

Table 1: Stoichiometry and Thermal Properties of Thienyl-Formazanate Complexes

| Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Key Thermal Decomposition Range (°C) |

|---|---|---|---|

| Co(II) | 1:1 | Tetrahedral | 110-590 |

| Cu(II) | 1:1 | Tetrahedral | 110-590 |

| Ni(II) | 1:1 | Tetrahedral | 110-590 |

Data derived from studies on a related formazan ligand derived from thiophene-2-carboxaldehyde. echemcom.comechemcom.com

Electronic and Redox Properties of Metal-Formazanate Complexes

The electronic and redox properties of metal-formazanate complexes are rich and complex, owing to the presence of low-lying π*-orbitals within the formazanate backbone. semanticscholar.orgrsc.org This structure allows the ligand to be "redox-active" or "non-innocent," meaning it can actively participate in the redox chemistry of the complex. semanticscholar.orgnih.gov

Ligand-Based Redox Processes and Non-Innocent Behavior

Formazanate ligands are well-established as being redox-active, capable of storing electrons and functioning as a reversible electron reservoir. nih.govscispace.com This "non-innocent" behavior means that upon reduction or oxidation of the complex, the electron density change may occur primarily on the ligand rather than the metal center. nih.govresearchgate.net This has been demonstrated in complexes of various metals, including zinc, ruthenium, and iron, where the formazanate ligand can be reduced to a radical anion or even a dianion. semanticscholar.orgnih.govnih.gov

The stability of the resulting ligand-based radicals is attributed to the extensive delocalization of the unpaired electron across the four nitrogen atoms of the NNCNN backbone. nih.gov While this behavior is a hallmark of formazanate chemistry, specific studies detailing the ligand-based redox processes and non-innocent behavior of complexes derived from this compound are not available in the reviewed scientific literature.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Phenomena

The intense color of formazanate complexes is a result of electronic transitions within the visible range of the spectrum. echemcom.com Electronic spectra of thienyl-formazanate complexes show strong absorption bands attributed to π-π* transitions within the ligand's conjugated system. echemcom.com For example, Co(II), Cu(II), and Ni(II) complexes of a thienyl-formazan ligand exhibit absorption bands in the 228-364 nm range, assigned to these π-π* transitions. echemcom.com

In addition to intraligand transitions, charge-transfer bands are characteristic of transition metal complexes. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) involves the transfer of an electron from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT) involves an electron moving from a metal-based orbital to a ligand's empty π*-orbital, leading to the formal oxidation of the metal. libretexts.org

Given the low-lying π*-orbitals of the formazanate scaffold, MLCT transitions are expected to be a key feature of their complexes, particularly with electron-rich metals. semanticscholar.org The electronic spectra of the studied thienyl-formazanate complexes also show lower energy bands in the visible region (578-699 nm), which are assigned by the authors as d-d transitions. echemcom.com A detailed analysis specifically identifying and characterizing LMCT or MLCT bands for complexes of this compound has not been reported.

Spin State Analysis and Magnetic Properties

The magnetic properties of metal-formazanate complexes are dictated by the metal ion's d-electron configuration and the ligand field environment. For the studied complexes of a thienyl-formazan ligand with Co(II), Cu(II), and Ni(II), magnetic susceptibility measurements confirmed that the complexes are paramagnetic. echemcom.com The effective magnetic moment (μeff) was measured for each complex, providing insight into the number of unpaired electrons and supporting the proposed tetrahedral geometry. echemcom.comechemcom.com

Table 2: Magnetic Properties of Metal-Thienylformazanate Complexes

| Complex | Effective Magnetic Moment (μeff) in B.M. | Magnetic Behavior |

|---|---|---|

| Co(II)-thienylformazanate | 3.605 | Paramagnetic |

| Cu(II)-thienylformazanate | 1.801 | Paramagnetic |

| Ni(II)-thienylformazanate | 2.389 | Paramagnetic |

Data derived from studies on a related formazan ligand derived from thiophene-2-carboxaldehyde. echemcom.comechemcom.com

Reactivity Studies of Coordination Compounds

Ligand Exchange Reactions

Ligand exchange or substitution reactions involve the replacement of one ligand in a coordination complex with another. Such reactions are fundamental to understanding the stability and reactivity of coordination compounds. For some mono(formazanate)metal complexes, ligand exchange can lead to the formation of thermodynamically favored bis(formazanate) species. semanticscholar.org However, specific studies detailing the ligand exchange reactivity of complexes containing the 1,5-Diphenyl-3-(2-thienyl)formazanate ligand are not available in the surveyed literature.

Lack of Specific Research Data Precludes Detailed Analysis of Redox Transformations for this compound Complexes

A thorough review of available scientific literature reveals a significant gap in the specific area of oxidative and reductive transformations of metal complexes involving the ligand this compound. While the broader class of formazanate ligands is recognized for its redox-active nature, enabling the resulting metal complexes to participate in electron transfer reactions, detailed studies and specific data for complexes of this compound are not presently available in published research.

Formazanate ligands, in general, are known to act as "electron reservoirs," accommodating one or more electrons in ligand-centered orbitals. This property allows for a rich redox chemistry in their metal complexes, often involving multiple, reversible oxidation and reduction steps. These transformations are of significant interest for applications in catalysis, materials science, and sensor technology.

However, the specific electronic and steric effects of the 2-thienyl substituent at the C3 position, combined with the phenyl groups at the N1 and N5 positions of the formazan backbone, on the redox potentials and the nature of the resulting transformed species have not been systematically investigated or reported. Electrochemical studies, such as cyclic voltammetry, which are essential for elucidating the potentials and reversibility of redox events, have been conducted on various other substituted formazan complexes, but not on those containing the this compound ligand.

Consequently, a detailed discussion of the oxidative and reductive transformations of these specific complexes, including data on redox potentials, the nature of the oxidized or reduced species, and the influence of the metal center, cannot be provided at this time. The generation of scientifically accurate data tables, as requested, is therefore not feasible. Further experimental research is required to synthesize, characterize, and electrochemically investigate metal complexes of this compound to fill this knowledge gap.

Advanced Spectroscopic Characterization and Photophysical Properties

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a powerful tool to investigate the electronic transitions within a molecule. For formazans, this technique reveals characteristic absorption bands that are sensitive to the molecular structure and its environment.

Formazans are known for their intense coloration, which arises from π-π* electronic transitions within the delocalized formazan (B1609692) backbone [-N=N-C(R)=N-NH-]. researchgate.netwikipedia.org The electronic absorption spectrum of 1,5-Diphenyl-3-(2-thienyl)formazan, like other triaryl formazans, is characterized by a strong absorption band in the visible region. researchgate.net This band is a hallmark of the formazan structure and is attributed to π-π* transitions involving the N=N group, influenced by charge transfer throughout the entire conjugated system. researchgate.net For instance, the parent compound, 1,3,5-triphenylformazan (B1222628), exhibits a characteristic absorption band around 482 nm in the visible region. researchgate.net The presence of the thienyl group at the C3 position in this compound is expected to modulate the electronic properties and thus the position and intensity of this absorption band.

Table 1: Characteristic Absorption Data for a Related Formazan

| Compound | Solvent | λmax (nm) | Transition |

|---|

Data compiled from available research on related formazan compounds. researchgate.net

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. Formazan derivatives, including those with thienyl substituents, are known to exhibit solvatochromic effects. nih.gov The polarity of the solvent can significantly influence the position of the absorption bands. nih.govmdpi.com

An increase in solvent polarity often leads to a shift in the absorption maximum (λmax). nih.gov This shift can be either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states by the solvent. For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift in the absorption spectrum. Conversely, if the ground state is more polar, a blue shift will be observed. The study of solvatochromic effects provides valuable information about the change in dipole moment of the molecule upon photoexcitation. nih.gov

The electronic transitions of formazans are highly sensitive to the nature and position of substituents on the aryl rings. researchgate.netnih.gov Attaching electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima. researchgate.netfrontiersin.orgnih.gov Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups tend to induce a hypsochromic shift. researchgate.netfrontiersin.org This tunability of the electronic properties through substitution is a key feature in the design of formazan-based materials for specific applications. researchgate.net

Coordination to a metal ion profoundly impacts the electronic structure of the formazan ligand. nih.govnih.gov Upon chelation, the formazan typically deprotonates to form a formazanate anion, which then coordinates to the metal center. wikipedia.org This coordination leads to the formation of highly colored complexes. wikipedia.orgresearchgate.net The interaction between the metal d-orbitals and the π-system of the formazanate ligand can lead to the appearance of new, intense charge-transfer bands in the electronic spectrum. These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, depending on the nature of the metal and the ligand. The electronic absorption properties of these metal complexes are governed by the low-lying π*-orbitals of the formazan ligand. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed picture of the bonding and structure of a molecule by probing its vibrational modes. youtube.comjkps.or.kr

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

N-H stretching: The N-H stretching vibration typically appears in the region of 3100-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=N stretching: The stretching vibration of the C=N bond is expected in the 1640–1660 cm⁻¹ region.

N=N stretching: The azo group (N=N) stretching vibration is typically observed in the 1580–1600 cm⁻¹ range.

The presence and position of these bands provide direct evidence for the formazan backbone. The spectra will also contain bands corresponding to the vibrations of the phenyl and thienyl rings.

Table 2: General Wavenumber Ranges for Key Vibrational Modes in Formazans

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch | 1640 - 1660 |

| N=N stretch | 1580 - 1600 |

This table provides general ranges and specific values may vary for this compound.

The vibrational spectrum of a formazan undergoes significant changes upon coordination to a metal ion. These changes serve as spectroscopic signatures for chelation. A key indicator of coordination is the disappearance of the N-H stretching vibration, as the ligand deprotonates to form the formazanate anion. nih.gov

Furthermore, the positions of the C=N and N=N stretching bands are often shifted upon coordination. The delocalization of electron density within the chelate ring can lead to a decrease in the bond order of these groups, resulting in a shift to lower wavenumbers. The magnitude of this shift can provide information about the strength of the metal-ligand bond. The appearance of new bands corresponding to metal-nitrogen (M-N) vibrations can also be observed, typically in the low-frequency region of the spectrum. These spectroscopic changes provide conclusive evidence for the formation of a metal-formazanate complex. nih.govresearchgate.net

Resonance Raman Studies for Excited State Dynamics

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes that are coupled to an electronic transition. By tuning the excitation wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore are selectively enhanced. This technique provides invaluable information about the structural changes that occur upon electronic excitation.

For this compound, RR studies would be crucial for understanding the nature of its low-lying excited states, which are responsible for its color and potential photochromic behavior. One would expect to observe enhancement of vibrational modes involving the C=N and N=N stretching of the formazan core, as well as modes associated with the thienyl and phenyl rings. Analysis of the RR spectra could elucidate the dynamics of photoisomerization and other relaxation pathways from the excited state. At present, no such studies have been published for this specific formazan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation and Tautomeric Studies

¹H and ¹³C NMR are fundamental techniques for confirming the molecular structure of organic compounds. For this compound, these spectra would provide definitive evidence for the connectivity of the phenyl and thienyl substituents to the formazan backbone.

Furthermore, NMR is particularly well-suited for studying the tautomerism inherent in formazans. These compounds can exist in several tautomeric forms, primarily involving the migration of the N-H proton. The chemical shifts of the protons and carbons, particularly those of the formazan chain and the heterocyclic thienyl ring, would be sensitive to the position of this proton. Variable temperature NMR studies could provide insight into the thermodynamics of the tautomeric equilibrium. While general studies on formazan tautomerism exist, specific data for the thienyl derivative are not available.

Hypothetical ¹H and ¹³C NMR Data for this compound (Illustrative)

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~14-15 (broad) | - |

| Phenyl-H | 7.2-7.8 (m) | 120-145 |

| Thienyl-H | 7.0-7.6 (m) | 125-140 |

Note: This table is for illustrative purposes only and does not represent experimental data.

Dynamic NMR for Conformational Equilibria in Solution

The flexible formazan chain can adopt various conformations in solution due to rotation around the C-N and N-N single bonds. Dynamic NMR (DNMR) techniques, such as exchange spectroscopy (EXSY), can be used to study the kinetics of these conformational changes. By monitoring the exchange of signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and to identify the preferred conformations in solution. Such studies on this compound would be instrumental in understanding its solution-state behavior, but have not yet been reported.

NMR Studies of Paramagnetic Metal Complexes

Formazans are excellent ligands for a wide range of metal ions, forming stable chelate complexes. When complexed to a paramagnetic metal ion, the NMR spectra of the ligand are significantly altered. The unpaired electrons of the metal cause large shifts (paramagnetic shifts) and broadening of the NMR signals.

The analysis of these paramagnetic NMR spectra can provide detailed information about the electronic structure of the metal complex and the spin density distribution within the ligand. This is a powerful tool for understanding metal-ligand bonding. While the coordination chemistry of formazans is a rich field, NMR studies of paramagnetic metal complexes of this compound have not been documented.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Characterization of Radical Species and Spin Distribution

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals or paramagnetic metal ions. The oxidation or reduction of formazans can lead to the formation of stable radical cations or anions.

EPR spectroscopy would be the definitive method for characterizing these radical species. The g-factor and hyperfine coupling constants obtained from the EPR spectrum provide a detailed map of the spin density distribution across the molecule. For the radical of this compound, EPR could reveal the extent to which the unpaired electron is delocalized over the formazan chain, the phenyl rings, and the thienyl substituent. Currently, there are no published EPR studies on radical species derived from this compound.

Analysis of Metal-Ligand Exchange Interactions

The formazan backbone of this compound possesses multiple nitrogen atoms that can act as coordination sites for metal ions, leading to the formation of stable metal complexes. researchgate.net The interaction between the formazan ligand and a metal center is a dynamic process that can involve ligand exchange reactions, where the formazan displaces or is displaced by other ligands in the metal's coordination sphere.

While specific studies on the metal-ligand exchange kinetics of this compound are not extensively documented in the available literature, general principles of coordination chemistry suggest that the lability of the metal-ligand bond will be influenced by several factors. These include the nature of the metal ion (e.g., its size, charge, and electronic configuration), the solvent, and the electronic and steric properties of the formazan ligand itself. The presence of the electron-rich thienyl group at the 3-position is expected to modulate the electron density on the coordinating nitrogen atoms, thereby influencing the strength and lability of the metal-ligand bonds.

In polynuclear complexes, formazanates can act as bridging ligands, facilitating interactions between different metal centers. For instance, pyridyl-substituted formazanates have been used to create trimetallic iridium-nickel-iridium assemblies, demonstrating the versatility of formazans in constructing complex supramolecular architectures. acs.org The study of these systems provides insights into the electronic communication between metal centers mediated by the formazan bridge.

Photophysical Properties and Luminescence

The extended π-conjugated system of this compound is responsible for its rich photophysical behavior, including its characteristic color and luminescence properties.

Formazans are well-known for their chromogenic properties, meaning they change color in response to a chemical or physical stimulus. researchgate.net This is particularly evident upon complexation with metal ions, where the coordination event leads to a significant shift in the absorption spectrum, resulting in a visible color change. This property is the basis for the use of formazans as colorimetric reagents for metal ion detection.

Furthermore, many formazans exhibit photochromism, a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. nih.gov The photochromism of formazans like 1,3,5-triphenylformazan (TPF) has been studied in detail and is attributed to photoinduced E/Z isomerization around the C=N and N=N bonds within the formazan chain. nih.gov

Upon irradiation with visible light, the stable red-colored trans-syn isomer can convert to a less stable cis-syn isomer. nih.gov This process is often accompanied by a noticeable color change. The system can then revert to the original isomer either thermally or by irradiation with a different wavelength of light. The introduction of a thienyl group at the 3-position of the formazan backbone in this compound is expected to influence the energies of the molecular orbitals involved in these electronic transitions, potentially shifting the absorption maxima and affecting the kinetics and quantum yields of the photochromic process. The photochromic properties of novel thieno[3,2-b]phosphole oxides have been shown to be tunable by the incorporation of various π systems, suggesting that the thienyl moiety in the target compound plays a crucial role in its photochromic behavior. nih.gov

Table 1: Photoisomers of a Representative Formazan (1,3,5-triphenylformazan)

| Isomer | Color | Key Structural Feature |

| trans-syn | Red | Thermally stable isomer |

| cis-syn | Yellowish-red | Photo-induced isomer |

| trans-anti | Yellow | Isomer formed in non-polar solvents |

| cis-anti | Yellow | Photo-induced isomer from trans-anti |

Data based on studies of 1,3,5-triphenylformazan, a related compound. nih.gov

While the parent formazan may exhibit weak fluorescence, its deprotonated form, the formazanate, and particularly its metal complexes, can display significant luminescence. The emission properties are highly dependent on the nature of the metal ion and the substituents on the formazan ligand.

Transition metal complexes of formazanates can exhibit luminescence arising from different electronic transitions, including ligand-centered (π-π*) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) states. For example, iridium(III) and platinum(II) complexes of formazanates are known to be luminescent. acs.org The heavy metal atom in these complexes facilitates intersystem crossing, leading to phosphorescence.

The introduction of different metal ions can dramatically alter the emission properties. For instance, while many paramagnetic metal complexes are non-luminescent due to efficient quenching pathways, some first-row transition metal complexes of dipyrrinato ligands, which are structurally related to formazanates, have been shown to be luminescent. rsc.orgrsc.org This suggests that careful selection of the metal ion and ligand design can lead to luminescent formazanate complexes even with paramagnetic centers.

A key feature of formazanate-based luminophores is the tunability of their emission color and quantum yield. The emission wavelength can be modified by altering the electronic properties of the substituents on the formazan ring system. Electron-donating or electron-withdrawing groups on the phenyl and thienyl rings of this compound can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy of the emitted photon.

Table 2: Representative Fluorescence Quantum Yields of Standard Dyes

| Fluorophore | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| Fluorescein (B123965) | 0.1 M NaOH | 490 | 514 | 0.92 |

| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |

| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 450 | 0.54 |

This table provides reference quantum yields for commonly used standards to illustrate the range and solvent dependency of this property. nih.govnih.gov

The development of fluorophores that absorb and emit in the near-infrared (NIR) region of the electromagnetic spectrum (typically 700-1700 nm) is of great interest for applications in biological imaging and sensing, due to the reduced background autofluorescence and deeper tissue penetration of NIR light.

While there is no specific information available on the NIR absorption and emission characteristics of this compound, the extension of the π-conjugation in formazan systems through appropriate substituent design could potentially shift their absorption and emission profiles into the NIR region. Strategies to achieve this include the incorporation of extended conjugated systems or the formation of specific metal complexes that lower the HOMO-LUMO gap. The design of molecules with strong intramolecular charge transfer character is a common approach to achieve NIR emission. Given the inherent charge transfer possibilities within the formazanate framework, particularly upon coordination to a metal center, it is conceivable that derivatives of this compound could be engineered to exhibit NIR photophysical properties.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for investigating the fundamental properties of molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electron distribution, molecular geometry, and energetic landscapes. For 1,5-Diphenyl-3-(2-thienyl)formazan, such calculations can elucidate the interplay between its constituent phenyl and thienyl moieties and the central formazan (B1609692) core.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely employed computational method that determines the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound.

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For formazans, this is particularly important due to the presence of a characteristic chelate ring stabilized by an intramolecular hydrogen bond. In the case of this compound, DFT calculations would be employed to determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

Studies on analogous formazan derivatives have shown that the formazan chain typically adopts a planar or nearly planar conformation, which is stabilized by a strong intramolecular hydrogen bond between the N-H group of one phenylhydrazone arm and a nitrogen atom of the other. The planarity of the molecule is a key factor influencing its electronic properties.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound (based on similar formazan structures)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N-H | ~1.02 Å |

| Bond Length | N...N (Hydrogen Bond) | ~1.65 Å |

| Bond Length | C=N | ~1.34 Å |

| Bond Length | N-N | ~1.30 Å |

| Bond Angle | N-H...N | ~145° |

| Dihedral Angle | Phenyl Ring 1 - Formazan Plane | ~20-30° |

| Dihedral Angle | Thienyl Ring - Formazan Plane | ~15-25° |

| Dihedral Angle | Phenyl Ring 2 - Formazan Plane | ~20-30° |

Note: The values in this table are illustrative and based on computational studies of similar formazan compounds. Specific experimental or calculated values for this compound were not available in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and the energy of its lowest-lying electronic transition.

For this compound, the HOMO is expected to be delocalized over the entire π-conjugated system, with significant contributions from the phenyl and thienyl rings and the formazan backbone. The LUMO is also anticipated to be a π-type orbital distributed across the molecule. A smaller HOMO-LUMO gap generally corresponds to a more facile electronic excitation and a red-shift in the absorption spectrum. Computational studies on thienyl-substituted organic molecules have shown that the inclusion of the sulfur-containing ring can effectively modulate the FMO energies and the resulting electronic properties. tcichemicals.com

Interactive Table: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Note: These values are estimations based on typical DFT calculations for similar organic dyes and are for illustrative purposes. The actual values would depend on the specific level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the nitrogen atoms of the formazan chain and the sulfur atom of the thienyl ring are expected to be regions of high negative potential. The hydrogen atoms, particularly the one involved in the intramolecular hydrogen bond, would exhibit a positive electrostatic potential. The MEP analysis can thus provide insights into the sites of protonation and coordination with metal ions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a localized picture of the bonding and electronic structure within a molecule. NBO analysis can quantify the strength of the intramolecular hydrogen bond in this compound by examining the interaction between the lone pair orbital of the acceptor nitrogen atom and the antibonding orbital of the N-H bond.

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the electronic excited states of molecules. nih.gov TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum.

For this compound, TD-DFT calculations can be used to simulate its electronic absorption spectrum. The calculated spectrum can then be compared with experimental data to validate the computational methodology. For instance, the experimental absorption maximum (λmax) for this compound in acetonitrile (B52724) is reported to be in the range of 515.0 to 525.0 nm. A successful TD-DFT calculation should be able to reproduce this value with reasonable accuracy. The analysis of the transitions can also reveal their nature, for example, whether they are π-π* or n-π* transitions, and which parts of the molecule are primarily involved in the electronic excitation.

Interactive Table: Comparison of Experimental and Hypothetical TD-DFT Calculated Absorption Maximum (λmax) for this compound

| Method | Solvent | λmax (nm) |

| Experimental | Acetonitrile | 515-525 |

| TD-DFT (Hypothetical) | Acetonitrile | ~520 |

Note: The hypothetical TD-DFT value is an idealized result that would be sought in a computational study to match the experimental data. The actual calculated value can vary depending on the functional and basis set chosen.

Simulation of UV-Vis and Fluorescence Spectra

Theoretical simulations are instrumental in interpreting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of formazan dyes. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. chemrxiv.orgnih.gov This approach allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the simulation of the entire spectral shape.

The process typically involves first optimizing the ground-state geometry of the formazan molecule using DFT. Following this, TD-DFT calculations are performed to obtain the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net For instance, calculations for similar organic dyes have been successfully carried out using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p). chemrxiv.orgresearchgate.net These simulations can predict how changes in the molecular structure, such as the introduction of different substituents on the phenyl or thienyl rings, affect the color of the dye. rsc.org

Similarly, fluorescence spectra can be simulated by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state (S₀). The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted and provides insight into the structural changes the molecule undergoes upon excitation. rsc.org

Table 1: Representative TD-DFT Functionals for Spectra Simulation

| Functional | Description | Application |

|---|---|---|

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for ground and excited state calculations of organic molecules. researchgate.netnih.gov |

| CAM-B3LYP | A long-range corrected version of B3LYP, often providing better accuracy for charge-transfer excitations. chemrxiv.org | Recommended for UV-Vis and fluorescence spectra where charge transfer is significant. chemrxiv.org |

| PBE1PBE (PBE0) | A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree–Fock exchange. | Used for structural and electronic property calculations of formazan derivatives. rsc.org |

| ωB97XD | A long-range corrected functional that includes empirical dispersion corrections. | Good for predicting both absorption and emission spectra in dye systems. chemrxiv.orgnih.gov |

Modeling Excitation and De-excitation Dynamics

Beyond static spectra simulation, computational methods can model the dynamic processes that occur after a molecule absorbs light. These processes, including internal conversion, intersystem crossing, and fluorescence, happen on ultrafast timescales. TD-DFT calculations can be used to map out the potential energy surfaces of the ground and relevant excited states. nih.gov

By identifying the pathways and energy barriers between these states, researchers can understand the competition between radiative (fluorescence) and non-radiative de-excitation pathways. For example, the presence of conical intersections—points where two electronic states have the same energy—can provide very efficient pathways for non-radiative decay, effectively quenching fluorescence. Modeling these features helps explain why some formazans are highly fluorescent while others are not. These computational studies are crucial for designing new formazan-based molecules with specific photophysical properties for applications like fluorescent probes or photosensitizers. nih.govmdpi.com

Computational Studies of Metal-Formazanate Interactions

Formazans act as versatile ligands, forming stable complexes with a wide range of metal ions. chemimpex.comrsc.org Computational studies are essential for understanding the nature of the bonding, stability, and electronic structure of the resulting metal-formazanate complexes.

DFT Calculations for Metal-Ligand Bonding and Stability

DFT calculations are a cornerstone for investigating the interaction between the deprotonated formazan ligand (formazanate) and a metal center. escholarship.orgresearchgate.net By optimizing the geometry of the metal complex, researchers can predict bond lengths, bond angles, and coordination geometries. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. rsc.org

Furthermore, the strength and nature of the metal-ligand bond can be analyzed. Calculations can determine the binding energy, which indicates the thermodynamic stability of the complex. Analysis of the molecular orbitals can reveal the extent of covalent character in the metal-ligand bonds. escholarship.org For formazanate complexes, this involves assessing the overlap between the metal d-orbitals and the π-system of the formazanate ligand. This understanding is critical for applications in catalysis, where the stability and reactivity of the complex are paramount. rsc.org

Spin Density Distribution Analysis in Paramagnetic Complexes

When 1,5-Diphenyl-3-(2-thienyl)formazanate coordinates to a paramagnetic metal ion (an ion with unpaired electrons), the resulting complex will also be paramagnetic. DFT calculations, particularly using an unrestricted formalism (e.g., UB3LYP), can predict the distribution of unpaired electron spin throughout the complex. nih.govrsc.org

Spin density analysis reveals which atoms or parts of the molecule carry the most unpaired electron density. rsc.org This information is crucial for interpreting results from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and for understanding the magnetic properties of the material. The analysis can show whether the spin is primarily localized on the metal ion or if it is delocalized onto the formazanate ligand. Significant delocalization indicates strong covalent interaction and a pathway for magnetic exchange between metal centers in polynuclear complexes. rsc.org

Modeling Charge Transfer Processes within Complexes

The intense color of metal-formazanate complexes often arises from charge-transfer (CT) transitions. These can be modeled using TD-DFT. The primary types of CT transitions in these complexes are:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a molecular orbital primarily located on the formazanate ligand to an orbital centered on the metal.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital to a ligand-centered orbital.

Intraligand Charge Transfer (ILCT): The transition occurs between two orbitals that are both primarily located on the formazanate ligand.

TD-DFT calculations can predict the energies and intensities of these transitions, allowing for the assignment of the bands observed in the experimental UV-Vis spectrum. nih.gov Understanding these charge transfer processes is vital for designing complexes for applications in dye-sensitized solar cells, photocatalysis, and optical sensors. rsc.org

Prediction of Optical and Electronic Properties

A primary goal of computational studies on this compound and its complexes is the prediction of their optical and electronic properties before synthesis. By systematically modifying the structure in silico—for example, by adding electron-donating or electron-withdrawing groups to the phenyl rings—researchers can tune the properties of the molecule.

Table 2: Predicted Properties via Computational Methods

| Property | Computational Method | Significance |

|---|---|---|

| Absorption Maximum (λ_max) | TD-DFT | Predicts the color of the compound and its suitability for dye applications. rsc.org |

| Emission Wavelength (λ_em) | TD-DFT (excited state optimization) | Predicts the fluorescence color for applications in sensors and bio-imaging. researchgate.net |

| HOMO-LUMO Gap | DFT | Correlates with the electronic excitability and chemical reactivity of the molecule. rsc.org |

| Redox Potentials | DFT (with solvent models) | Predicts the electrochemical behavior, relevant for electrochromic devices. rsc.org |

| Bonding Character | DFT (orbital analysis) | Elucidates the stability and reactivity of metal complexes. escholarship.org |

These predictive capabilities accelerate the discovery of new materials by allowing scientists to screen a large number of potential candidates computationally and prioritize the most promising ones for experimental synthesis and characterization. rsc.org

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Materials

The nonlinear optical response of a material is a key determinant of its potential for use in advanced photonic and optoelectronic devices. This response is fundamentally governed by the molecular hyperpolarizability, a measure of how the electron cloud of a molecule is distorted by an intense external electric field, such as that from a laser. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of molecules before their synthesis, thereby guiding the design of new materials with enhanced performance.

Theoretical studies on molecules structurally related to this compound, such as other formazan derivatives and π-conjugated systems containing both phenyl and thienyl groups, have established a clear link between molecular structure and NLO activity. These studies consistently employ DFT calculations to determine the first hyperpolarizability (β), a tensor quantity that characterizes the second-order NLO response.